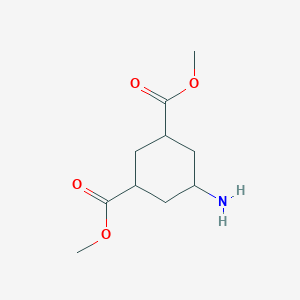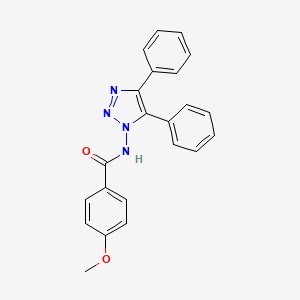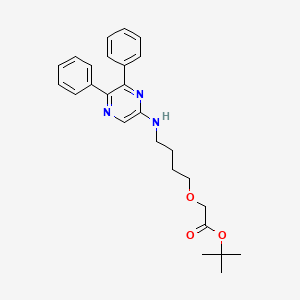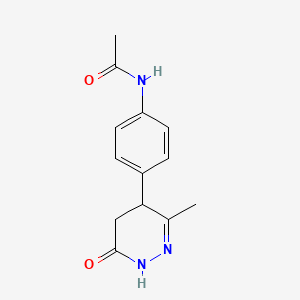![molecular formula C7H11F2N B12933196 Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1S,3S,6R)-7,7-difluorobicyclo[410]heptan-3-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 7-position of the bicyclo[410]heptane ring system
Méthodes De Préparation
The synthesis of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of fluorine atoms: The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated positions, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding, owing to its unique structural features and fluorine atoms.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, it is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The bicyclic structure provides rigidity and conformational stability, which can influence the compound’s pharmacokinetics and bioavailability. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and optimize its use in drug development.
Comparaison Avec Des Composés Similaires
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptan-3-amine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
7,7-Difluorobicyclo[4.1.0]heptane:
Bicyclo[4.1.0]heptan-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H11F2N |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2/t4-,5+,6-/m0/s1 |
Clé InChI |
VKIFPMAIIHJUEF-JKUQZMGJSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2(F)F)C[C@H]1N |
SMILES canonique |
C1CC2C(C2(F)F)CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



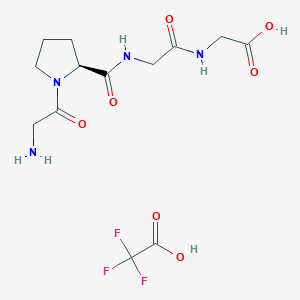
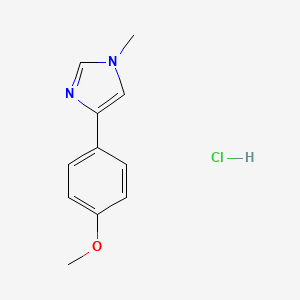
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
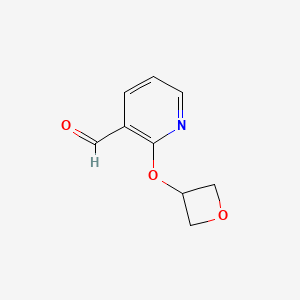
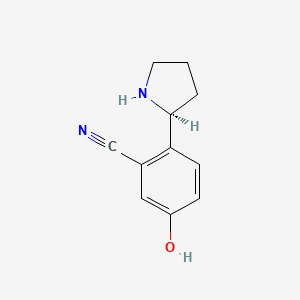
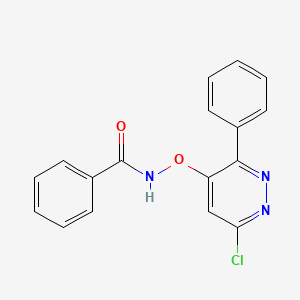

![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

